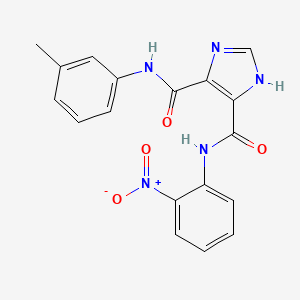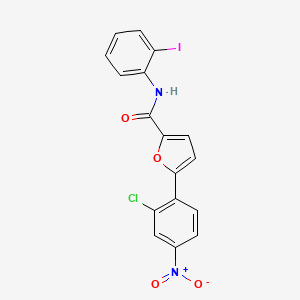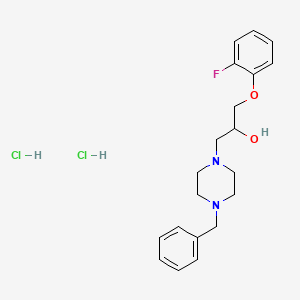
N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Vue d'ensemble
Description
N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide, also known as MNK1/2 Inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the MNK1/2 kinases that play a crucial role in regulating gene expression, cell growth, and proliferation.
Mécanisme D'action
N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide acts as a potent inhibitor of the N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide/2 kinases, which are known to play a crucial role in the regulation of mRNA translation. These kinases phosphorylate eukaryotic initiation factor 4E (eIF4E), which is required for the translation of oncogenic and pro-inflammatory mRNAs. By inhibiting the N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide/2 kinases, N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide can effectively block the translation of these mRNAs, leading to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. It can effectively inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide in lab experiments is its high potency and specificity for the N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide/2 kinases. It can effectively inhibit these kinases at low concentrations, making it an ideal tool for studying their role in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide. One potential area of research is the development of more potent and selective N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide/2 inhibitors that can be used for therapeutic purposes. Additionally, the role of N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide/2 kinases in various diseases, such as cancer and inflammation, could be further elucidated using this compound. Finally, the use of N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide in combination with other drugs could be explored as a potential strategy for enhancing its therapeutic efficacy.
Applications De Recherche Scientifique
N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide/2 kinases, which are known to play a crucial role in the regulation of mRNA translation. By inhibiting these kinases, N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide can effectively block the translation of oncogenic and pro-inflammatory mRNAs, leading to a reduction in tumor growth and inflammation.
Propriétés
IUPAC Name |
4-N-(3-methylphenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-11-5-4-6-12(9-11)21-17(24)15-16(20-10-19-15)18(25)22-13-7-2-3-8-14(13)23(26)27/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLWFZLSSCSBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-methylphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-methyl-1H-pyrazole](/img/structure/B4080183.png)
![(2,5-dimethoxyphenyl)[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)phenyl]methanone](/img/structure/B4080184.png)
![methyl 2-cycloheptyl-3-[(6-methyl-2-pyridinyl)amino]-3-oxopropanoate](/img/structure/B4080186.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4080200.png)
![2-chloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4080204.png)
![1'-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4080228.png)
![methyl 3-{[6,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}propanoate](/img/structure/B4080233.png)


![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[2-(1-piperidinyl)acetamide]](/img/structure/B4080256.png)
![methyl {[5-cyano-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridin-6-yl]thio}acetate](/img/structure/B4080268.png)
![2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4080269.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4080275.png)
